[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone
Description
Structure and Synthesis [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is a heterocyclic organic compound featuring:
- A quinoline core substituted at the 2-position with a 3-methoxyphenyl group.
- A piperazine ring linked via a methanone bridge to the quinoline's 4-position, further substituted with a 2-pyridyl group .
Synthetic Pathways
Key steps include:
Quinoline formation via Skraup or Doebner-Miller reactions.
Piperazine coupling using carbodiimide-mediated acylation.
Functionalization of substituents (e.g., methoxy, pyridyl) via nucleophilic aromatic substitution .
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H24N4O2/c1-32-20-8-6-7-19(17-20)24-18-22(21-9-2-3-10-23(21)28-24)26(31)30-15-13-29(14-16-30)25-11-4-5-12-27-25/h2-12,17-18H,13-16H2,1H3 |
InChI Key |
CSRPPMHMWOFBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another method involves the use of green chemistry approaches, such as microwave-induced synthesis and the utilization of deep eutectic solvents (DES) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly as an alpha1-adrenergic receptor antagonist.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved may include the inhibition of receptor-mediated signaling cascades, resulting in reduced smooth muscle contraction and vasodilation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Determinants of Activity
Quinoline vs. Piperazine Cores: Quinoline derivatives (e.g., target compound) exhibit broader anticancer and antimicrobial activity compared to simpler piperazine analogs (e.g., para-methoxyphenylpiperazine) due to DNA intercalation and topoisomerase inhibition . Piperazine-containing compounds (e.g., ) show stronger CNS activity via neurotransmitter receptor binding .
Substituent Effects :
- Methoxy Groups : Increase lipophilicity and membrane permeability. The 3,4-dimethoxyphenyl variant () shows enhanced solubility and antitumor efficacy over the 3-methoxy analog .
- Halogenation : Chlorophenyl substitution () enhances cytotoxicity but may reduce CNS penetration due to higher molecular weight .
- Pyridyl Position : 2-Pyridyl (target compound) vs. 3-pyridyl () alters receptor selectivity; 2-pyridyl favors serotonin receptor interactions .
Molecular Weight and Bioavailability :
- Compounds >400 g/mol (e.g., target compound) often face challenges in blood-brain barrier penetration, limiting CNS applications despite in vitro receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
